molecular formula C22H32O3 B1258665 16(17)-EpDPE

16(17)-EpDPE

Cat. No.: B1258665
M. Wt: 344.5 g/mol
InChI Key: BCTXZWCPBLWCRV-ZYADFMMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16(17)-Epdpe, also known as 16, 17-edp, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be a docosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation of the 16,17-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoate.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z)-15-[3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-

InChI Key

BCTXZWCPBLWCRV-ZYADFMMDSA-N

Isomeric SMILES

CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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